molecular formula C5H14Cl2N2O2 B1581303 L-Ornithine dihydrochloride CAS No. 6211-16-1

L-Ornithine dihydrochloride

Cat. No.: B1581303
CAS No.: 6211-16-1
M. Wt: 205.08 g/mol
InChI Key: HGBAVEGDXFHRQP-FHNDMYTFSA-N
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Description

L-Ornithine dihydrochloride (CAS 6211-16-1) is a high-purity, crystalline powder chemical reagent supplied for laboratory research purposes. This compound is the dihydrochloride salt of L-Ornithine, a non-essential, non-protein amino acid that plays a critical and central role in the urea cycle, the primary metabolic pathway for the disposal of excess nitrogen (ammonia) in the body . In research settings, L-Ornithine is recognized for its function as a key metabolic intermediate and a precursor to several bioactive molecules, including L-arginine and the polyamines putrescine and spermine . Its mechanism of action in biological systems is primarily mediated through its metabolism to L-arginine, which can influence pituitary release of growth hormone, and its direct role in ammonia detoxification via the urea cycle in the liver . This makes it a compound of interest for scientific investigations into hepatic function, hyperammonemia, and nitrogen metabolism . Research into its applications includes studies on liver health, particularly in models of chronic liver disease and non-alcoholic steatohepatitis (NASH) where its combination with L-aspartate (LOLA) has been explored for its potential impact on hyperammonemia . Additional areas of scientific inquiry include wound and burn healing, where its alpha-ketoglutarate salt (OKG) has shown potential to accelerate the healing process, as well as athletic performance and recovery, where it has been studied for its potential to reduce feelings of fatigue and improve recovery markers after exercise . The dihydrochloride salt form, specifically, has been utilized in several of these studies on physical fatigue . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2S)-2,5-diaminopentanoic acid;dihydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.2ClH/c6-3-1-2-4(7)5(8)9;;/h4H,1-3,6-7H2,(H,8,9);2*1H/t4-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBAVEGDXFHRQP-FHNDMYTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884235
Record name L-Ornithine, hydrochloride (1:2)
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Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6211-16-1
Record name Ornithine L-form dihydrochloride
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Record name L-Ornithine, hydrochloride (1:2)
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Record name L-Ornithine, hydrochloride (1:2)
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Record name L-ornithine dihydrochloride
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Record name ORNITHINE DIHYDROCHLORIDE
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Preparation Methods

Synthesis from L-Arginine via Phase-Transfer Catalysis and Calcium/Barium Hydroxide Treatment

A notable chemical synthesis method involves the conversion of L-arginine to L-ornithine hydrochloride through a multi-step process using phase-transfer catalysts, calcium hydroxide, and barium hydroxide, followed by crystallization steps.

Process Overview:

  • Dissolution: L-arginine is dissolved in water.
  • Addition of Reagents: Milk of lime (calcium hydroxide, 8-12%), phase-transfer catalyst crown ether (3-5%), and calcium hydroxide (30%) are added.
  • Heating and Stirring: The mixture is heated to 95-100 °C and stirred under reflux.
  • Promoter Addition: Choline (1.5-2.5%) is added to promote the reaction.
  • pH Adjustment and Filtration: After cooling, the pH is adjusted to 1.7–2.0 with sulfuric acid to precipitate calcium sulfate, which is filtered out.
  • Concentration and pH Adjustment: The filtrate is concentrated under vacuum, then adjusted to pH 7.0–7.2 with saturated barium hydroxide solution, followed by filtration to remove barium sulfate.
  • Final pH Adjustment and Crystallization: The solution pH is adjusted to 4.0–4.5, concentrated, and ethanol is added to induce crystallization of L-ornithine hydrochloride. Recrystallization with ethyl alcohol (25% water content) follows.

Performance Data:

Parameter Value/Range
Reaction Temperature 95–100 °C
Crown Ether Add-on 3–5%
Calcium Hydroxide Add-on 8–12% (milk of lime)
Choline Add-on 1.5–2.5%
pH Adjustments 1.7–2.0, 7.0–7.2, 4.0–4.5
Yield Up to 82%
Product Purity 99.3% (dry product content)
Specific Rotation [α]D20 +23.5° to +24.5°

This method offers a high yield and purity, with simplified operational steps and improved environmental considerations by efficient removal of calcium and barium sulfate precipitates.

Hydrolysis of L-Arginine Hydrochloride with Weak Barium Hydroxide

Another chemical approach employs weakly alkaline barium hydroxide to hydrolyze L-arginine monohydrochloride at elevated temperatures, followed by neutralization and crystallization.

Process Highlights:

  • Hydrolysis at 100–110 °C for 2–3 hours using 0.4–0.5 M barium hydroxide.
  • Neutralization with dilute sulfuric acid to remove barium ions as barium sulfate.
  • Crude L-ornithine hydrochloride crystals are obtained by concentration and crystallization.
  • Recrystallization in pure water enhances purity.
  • Mother liquor is treated by resin bed separation for recovery and purification.

Advantages:

  • Use of weakly alkaline barium hydroxide reduces byproduct formation.
  • Barium sulfate precipitate is easily separated and environmentally manageable.
  • The process avoids harmful solvents and uses mild crystallization conditions.
  • Improved product yield and purity with reduced resin usage and shorter production cycles.
  • Environmentally friendly with minimized waste discharge.

Enzymatic Conversion Method

Enzymatic preparation offers a biocatalytic alternative to chemical synthesis, utilizing the enzyme L-arginase to selectively convert DL-arginine into L-ornithine.

Enzymatic Hydrolysis of DL-Arginine Using L-Arginase

Key Steps:

  • DL-arginine solution (5–40% w/w) is prepared, pH adjusted to 8.0–10.0.
  • Addition of L-arginase enzyme along with trace amounts of divalent metal salts (e.g., Mn²⁺ at 10⁻³ to 10⁻⁵ M) to enhance enzyme activity.
  • Reaction carried out at 20–35 °C for 5–48 hours, depending on enzyme concentration.
  • Completion leads to a mixture of L-ornithine and unreacted D-arginine.

Separation and Purification:

  • Enzyme is removed by ultrafiltration for reuse.
  • Ion-exchange chromatography (strongly basic resin) separates L-ornithine (adsorbed) from D-arginine (eluted).
  • D-arginine is recovered by alcohol precipitation.
  • L-ornithine is eluted with dilute acid, concentrated, and precipitated as salts (including hydrochloride) by alcohol addition.

Salts Preparation:

  • The method allows preparation of various L-ornithine salts, including hydrochloride, sulfate, and organic acid salts such as acetate or citrate.

Benefits:

  • High optical purity of L-ornithine.
  • Mild reaction conditions and environmentally friendly.
  • Enzyme reuse reduces costs.
  • Flexibility in starting material ratios and salt forms.

Alternative Synthetic Routes

Though less common for this compound, other synthetic routes have been explored, such as:

  • From Acrolein and Hydrogen Cyanide: Multi-step chemical synthesis involving the formation of alpha-hydroxyglutaronitrile, followed by amination, carbon dioxide and ammonia treatment, and catalytic hydrogenation to yield ornithine derivatives. This route is complex and less favored industrially due to hazardous reagents and multiple steps.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Purity (%) Advantages Disadvantages
Chemical synthesis with crown ether and Ca/Ba hydroxides L-arginine Crown ether, Ca(OH)₂, Ba(OH)₂, choline, ethanol ~82 99.3 High yield, purity, scalable Multiple pH adjustments, filtration steps
Weak Ba(OH)₂ hydrolysis L-arginine hydrochloride Ba(OH)₂ (weak base), dilute H₂SO₄, recrystallization Not specified (high) High Environmentally friendly, efficient Requires barium waste management
Enzymatic conversion DL-arginine L-arginase enzyme, Mn²⁺ salts, ion-exchange chromatography Variable (depends on enzyme) Very high optical purity Mild conditions, enzyme reuse Longer reaction time, enzyme cost
Chemical synthesis from acrolein and HCN Acrolein, HCN Multiple steps, catalytic hydrogenation Not industrially favored Not specified Novel synthetic route Complex, hazardous reagents

Chemical Reactions Analysis

Types of Reactions: L-Ornithine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: L-Ornithine can be oxidized to form L-arginine.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The amino groups in L-Ornithine can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions.

Major Products:

Scientific Research Applications

Clinical Applications

1.1 Stress and Sleep Improvement
Recent studies have highlighted the potential of L-ornithine dihydrochloride in alleviating stress and improving sleep quality. A randomized controlled trial demonstrated that supplementation with L-ornithine (400 mg/day) significantly reduced serum cortisol levels and improved perceived mood and sleep quality in healthy adults experiencing mild stress and fatigue. The findings indicated a favorable effect on the cortisol/DHEA-S ratio, suggesting a mechanism by which L-ornithine may mitigate stress responses and enhance sleep quality through central nervous system pathways mediated by GABA receptors .

1.2 Treatment of Hyperammonemia
this compound has been proposed as a novel treatment for hyperammonemia, particularly in patients with hepatic encephalopathy. Its ability to facilitate ammonia metabolism in the liver is crucial, as it aids in converting ammonia to urea, thus reducing toxic levels in the bloodstream. Combined administration with phenylacetate has been shown to enhance ammonia fixation into glutamine within muscle tissue, offering a therapeutic strategy for managing elevated ammonia levels .

1.3 Nutritional Supplementation
L-Ornithine is often used as a dietary supplement aimed at enhancing athletic performance and recovery. It has been associated with increased growth hormone release, which can facilitate muscle recovery and improve exercise performance. Some studies suggest that it may also play a role in wound healing and immune function due to its metabolic conversion to L-arginine .

Biochemical Applications

2.1 Role in Urea Cycle
this compound is integral to the urea cycle, where it participates in the conversion of ammonia into urea, a less toxic compound that can be excreted from the body. This function is vital for maintaining nitrogen balance and preventing hyperammonemia .

2.2 Biosynthesis of Other Amino Acids
It serves as a precursor for the synthesis of other important amino acids such as L-arginine and L-proline, as well as polyamines like putrescine and spermine. These compounds are essential for various physiological functions, including cell growth, differentiation, and regulation of gene expression .

Research Insights

3.1 Case Studies
A series of case studies have documented the effects of L-ornithine supplementation on various populations:

  • In one study involving athletes, participants reported enhanced recovery times post-exercise when supplemented with L-ornithine.
  • Another case study focused on patients recovering from liver surgery showed improved nitrogen metabolism and reduced complications when administered this compound.

3.2 Mechanistic Studies
Research has elucidated several mechanisms through which L-ornithine exerts its effects:

  • It enhances growth hormone secretion from the pituitary gland.
  • It modulates immune responses by influencing cytokine production.
  • It may also affect neurotransmitter systems involved in mood regulation .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Clinical Stress ReliefReduces cortisol levels; improves sleep qualitySignificant improvements noted in clinical trials
Hyperammonemia TreatmentFacilitates ammonia detoxification via urea cycleEffective when combined with phenylacetate for enhanced ammonia fixation
Nutritional SupplementationEnhances athletic performance; supports recoveryLinked to increased growth hormone release; beneficial for muscle recovery
Biochemical RolePrecursor for L-arginine and polyaminesCritical for nitrogen metabolism; supports various physiological functions

Mechanism of Action

L-Ornithine dihydrochloride exerts its effects primarily through its role in the urea cycle. It is metabolized to L-arginine, which stimulates the release of growth hormone from the pituitary gland. This process is crucial for the disposal of excess nitrogen and the synthesis of polyamines. The molecular targets include enzymes such as arginase and ornithine decarboxylase .

Comparison with Similar Compounds

Chemical Properties :

  • Molecular weight: 219.11 g/mol (for methyl ester dihydrochloride) .
  • Solubility: Highly soluble in water (>100 g/L for monohydrochloride) .
  • Synthesis: Often derived from arginine via enzymatic methods (e.g., arginase) or chemical modifications such as esterification .

Comparison with Similar Compounds

L-Ornithine Monohydrochloride

  • Structure : Contains one HCl molecule (C₅H₁₂N₂O₂·HCl) .
  • Molecular weight : 168.62 g/mol .
  • Solubility : 100 g/L in water, less hygroscopic than the dihydrochloride form .
  • Applications :
    • Biochemical assays (e.g., decarboxylase tests in Enterobacteriaceae identification) .
    • Reference material in toxicology and metabolomics .
  • Key difference : Lower solubility and acidity compared to the dihydrochloride form.

L-Ornithine Methyl Ester Dihydrochloride

  • Structure : Methyl esterified with two HCl molecules (C₆H₁₆Cl₂N₂O₂) .
  • Molecular weight : 219.11 g/mol .
  • Applications :
    • Peptide synthesis: Used in macrocyclic compounds with antimicrobial properties .
    • Intermediate in drug discovery (e.g., hydrazide derivatives for antimicrobial agents) .
  • Key difference : Enhanced lipophilicity due to esterification, enabling membrane permeability in drug design.

L-Ornithine-d6 Hydrochloride

  • Structure : Deuterated form with six deuterium atoms (C₅H₆D₆N₂O₂·HCl) .
  • Molecular weight : 174.65 g/mol (deuterium increases mass by ~6 atomic units) .
  • Applications :
    • Metabolic tracer in NMR and mass spectrometry studies .
    • Pharmacokinetic research to track ornithine metabolism without isotopic interference .
  • Key difference : Isotopic labeling allows precise tracking in metabolic pathways.

DL-Ornithine Hydrochloride

  • Structure : Racemic mixture of D- and L-ornithine with HCl .
  • Applications :
    • Comparative studies to assess stereospecificity in enzyme interactions .
  • Key difference : The racemic form is less biologically active due to the inactive D-isomer .

N5-(1-Iminoethyl)-L-Ornithine Dihydrochloride

  • Structure : N5-substituted derivative with two HCl molecules .
  • Applications: Potent NOS inhibitor in cardiovascular research . Used to study nitric oxide signaling in myocardial function .
  • Key difference: The iminoethyl group enhances binding affinity to NOS isoforms.

Data Table: Key Properties of L-Ornithine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) Key Applications References
L-Ornithine dihydrochloride C₅H₁₂N₂O₂·2HCl 168.62 + 2HCl (~219.11) >100 g/L Peptide synthesis, NOS inhibition
L-Ornithine monohydrochloride C₅H₁₂N₂O₂·HCl 168.62 100 g/L Microbial assays, reference material
L-Ornithine methyl ester dihydrochloride C₆H₁₆Cl₂N₂O₂ 219.11 High Antimicrobial drug intermediates
L-Ornithine-d6 hydrochloride C₅H₆D₆N₂O₂·HCl 174.65 Moderate Metabolic tracing
DL-Ornithine hydrochloride C₅H₁₂N₂O₂·HCl (racemic) 168.62 100 g/L Stereospecificity studies

Nitric Oxide Signaling

N5-(1-Iminoethyl)-L-ornithine dihydrochloride reduced myocardial Ca²⁺ transients by 40% in NOS1-deficient mice, demonstrating its role in cardiac function studies .

Microbial Identification

L-Ornithine monohydrochloride is a substrate in decarboxylase tests, differentiating Enterobacteriaceae based on pH shifts in phenol red-containing media .

Biological Activity

L-Ornithine dihydrochloride is a non-proteinogenic amino acid that plays a significant role in various biological processes, particularly in the urea cycle and amino acid metabolism. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of this compound

L-Ornithine is produced from arginine during the urea cycle and is crucial for nitrogen disposal in the body. It serves as a precursor for several important compounds, including polyamines such as putrescine and spermine, which are involved in cellular functions like growth and differentiation. Additionally, L-ornithine has been associated with various health benefits, including anti-fatigue effects and hepatoprotective activities .

This compound is metabolized to L-arginine, which stimulates the release of growth hormone from the pituitary gland. This metabolic pathway is essential for maintaining normal immune function and protein synthesis, especially under conditions of physical stress or injury . The compound also aids in ammonia detoxification, enhancing exercise performance by reducing fatigue associated with high ammonia levels .

Biological Activities

1. Anti-Fatigue Effects:
Research indicates that L-ornithine supplementation can significantly reduce subjective feelings of fatigue during and after exercise. A study involving 17 healthy volunteers demonstrated that oral administration of L-ornithine improved lipid metabolism and activated the urea cycle, leading to enhanced energy efficiency and lower perceived fatigue .

2. Performance Enhancement:
In a double-blind crossover study with 14 participants, L-ornithine hydrochloride was shown to increase plasma ornithine concentrations and improve ammonia buffering capacity during exhaustive exercise. However, it did not significantly enhance overall performance metrics such as maximal aerobic capacity .

3. Hepatoprotective Properties:
L-Ornithine has been noted for its protective effects on liver function, particularly in patients with liver cirrhosis. It can alleviate symptoms of hepatic encephalopathy by promoting ammonia excretion and improving nitrogen metabolism .

Case Studies

Case Study 1: Ammonia Metabolism and Exercise Performance
A study examined the impact of L-ornithine hydrochloride on ammonia metabolism during incremental exhaustive ergometer bicycle exercises. Participants who ingested L-ornithine showed significantly higher plasma glutamate levels post-exercise compared to those on placebo, suggesting enhanced ammonia buffering capabilities .

Case Study 2: Carbohydrate Oxidation
Another investigation assessed the effect of L-ornithine on carbohydrate oxidation during submaximal endurance exercise following resistance training. Results indicated that L-ornithine ingestion led to increased plasma ornithine levels and improved lipid oxidation rates, highlighting its role in energy metabolism .

Data Table: Summary of Key Findings

Study ReferenceSample SizeDosage (g/kg)Key Findings
50.1Improved ammonia metabolism; no significant performance enhancement
100.1Increased carbohydrate oxidation; higher plasma ornithine levels post-exercise
172000 (7 days)Reduced subjective fatigue; enhanced lipid metabolism
140.1Increased ammonia buffering capacity; no significant performance improvement

Q & A

Q. What are the standard methods for synthesizing and characterizing L-ornithine dihydrochloride in laboratory settings?

this compound can be synthesized via enzymatic conversion of L-arginine using arginase, followed by purification and hydrochloric acid treatment to form the dihydrochloride salt . Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98% by HPLC), and mass spectrometry to verify molecular weight (205.08 g/mol) . Crystallization challenges may arise due to hygroscopic properties, requiring lyophilization for stable storage .

Q. Which analytical techniques are critical for assessing the stability and purity of this compound in experimental workflows?

Stability studies often employ thermogravimetric analysis (TGA) to monitor decomposition temperatures and moisture sensitivity. Purity is quantified via reverse-phase HPLC with UV detection (e.g., 210 nm) and ion-exchange chromatography for chloride content validation . For isotopic analogs like L-Ornithine-¹³C₅ hydrochloride, isotopic enrichment is confirmed using tandem mass spectrometry (LC-MS/MS) .

Q. How do researchers ensure reproducibility in this compound-based assays?

Reproducibility requires strict adherence to protocols for solution preparation (e.g., pH adjustment to 6.5–7.5 to prevent degradation) and validation using reference standards. Batch-to-batch consistency is verified via comparative NMR and elemental analysis .

Advanced Research Questions

Q. What metabolic engineering strategies enhance this compound production in microbial systems?

In Corynebacterium glutamicum, overexpression of gapC (NADP-dependent glyceraldehyde-3-phosphate dehydrogenase) and rocG (NAD-dependent glutamate dehydrogenase) increases NADPH availability, boosting L-ornithine yields to 14.84 g/L . Disruption of speE (spermidine synthase) further redirects metabolic flux toward ornithine biosynthesis . Quantitative PCR and enzyme activity assays are critical for validating pathway efficiency .

Q. How can researchers design experiments to study this compound’s role in enzyme inhibition (e.g., ornithine aminotransferase/OAT)?

Competitive inhibition studies using analogs like 5-Fluoromethylornithine dihydrochloride (5-FMOrn) involve in vitro assays measuring OAT activity via UV-spectrophotometry at 340 nm (NADH depletion). In vivo, intraperitoneal administration (e.g., 10 mg/kg in rodents) allows time-dependent OAT activity profiling in tissues, with brain activity minima observed 2–24 hours post-dosing .

Q. What methodologies are used to evaluate this compound’s pharmacokinetics and tissue distribution in preclinical models?

Radiolabeled ¹⁴C-ornithine dihydrochloride is administered intravenously, followed by liquid scintillation counting of plasma and tissues. Pharmacokinetic parameters (e.g., half-life, clearance) are modeled using non-compartmental analysis. Blood-brain barrier penetration is assessed via brain-to-plasma ratio calculations .

Q. How do structural modifications (e.g., ethyl ester derivatives) influence this compound’s biochemical activity?

Ethyl ester derivatives (e.g., Ethyl this compound, CAS 84772-29-2) are synthesized to enhance membrane permeability. Activity is tested in cell-based assays (e.g., urea cycle modulation in hepatocytes) using LC-MS to quantify metabolite shifts (e.g., citrulline, arginine) .

Methodological Considerations

  • Data Contradictions : Discrepancies in reported enzyme inhibition constants (e.g., OAT vs. GABA-T) may arise from assay conditions (pH, cofactors). Validate findings using orthogonal methods like isothermal titration calorimetry (ITC) .
  • In Vivo Modeling : Use genetically modified rodents (e.g., OAT-knockout mice) to isolate L-ornithine-specific effects from endogenous metabolic pathways .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Ornithine dihydrochloride
Reactant of Route 2
L-Ornithine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.